2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS number search
2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS number search
The following technical guide details the chemical identity, synthesis, and pharmaceutical relevance of 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one . This document is structured for researchers in medicinal chemistry and drug development.
Part 1: Executive Summary & Chemical Identity
2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a specialized heterocyclic building block belonging to the pyrrolo[2,3-c]pyridine class (also known as 6-azaindoles ). This specific derivative features a lactam core (7-one) and methylation at the 2, 3, and 6 positions. It serves as a critical scaffold in the development of BET bromodomain inhibitors and kinase inhibitors, functioning as a bioisostere for other fused bicyclic systems like indoles or quinolinones.
Identification Data
While a specific CAS number for this fully methylated derivative is not widely indexed in public chemical registries (often remaining proprietary to specific catalog collections), it is a direct derivative of the parent scaffold 1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 259684-36-1).
| Attribute | Detail |
| Chemical Name | 2,3,6-Trimethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one |
| CAS Number | Not Widely Listed (Refer to Catalog ID: F500794 ) |
| Parent Scaffold CAS | 259684-36-1 (Unsubstituted core) |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES | CC1=C(C)C2=C(N1)C(=O)N(C)C=C2 |
| InChI Key | WRUKUURDBOVHSL-UHFFFAOYSA-N |
| MDL Number | MFCD29059186 |
Structural Analysis & Tautomerism
The compound exists primarily in the lactam (keto) form due to the N-methylation at position 6, which blocks the aromatization to the 7-hydroxy-6-azaindole (lactim) tautomer. This fixed tautomer is crucial for its binding affinity in protein pockets, specifically as a hydrogen bond acceptor via the carbonyl oxygen.
Figure 1: Structural composition of the target compound.
Part 2: Pharmaceutical Relevance & Applications[3][4]
BET Bromodomain Inhibition
The 6-methyl-7-oxo-pyrrolo[2,3-c]pyridine scaffold is a validated pharmacophore in the design of Bromodomain and Extra-Terminal (BET) inhibitors.
-
Mechanism: The lactam carbonyl (C=O) mimics the acetyl-lysine recognition motif recognized by bromodomains (BRD2, BRD3, BRD4).
-
Case Study (ABBV-744): This clinical candidate utilizes a similar core (6-methyl-7-oxo) to achieve selectivity for the BDII domain of BET proteins. The 2,3-dimethyl substitution in the target compound provides additional hydrophobic contacts, potentially enhancing potency or altering metabolic stability compared to the unsubstituted analogs.
Kinase Inhibition
As a 6-azaindole derivative, this scaffold is isosteric with ATP-binding cores. The N-H of the pyrrole ring can serve as a hydrogen bond donor to the kinase hinge region, while the C=O at position 7 accepts hydrogen bonds, creating a bidentate binding mode.
Part 3: Synthetic Pathways[5]
The synthesis of 2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically follows a convergent route, constructing the fused pyridine ring onto a pre-functionalized pyrrole or rearranging a pyridine precursor.
Protocol A: The "Pyrrole-First" Approach (Knorr-Type Cyclization)
This method builds the pyridine ring onto a 2,3-dimethylpyrrole precursor.
-
Starting Material: 2,3-Dimethyl-1H-pyrrole (generated in situ or protected).
-
Acylation: Reaction with an activated malonyl chloride or equivalent to attach the carbon framework for the pyridine ring.
-
Cyclization: Intramolecular condensation (often acid-catalyzed) to close the 6-membered ring.
-
Methylation: Regioselective N-methylation at the pyridine nitrogen (N6) using Methyl Iodide (
) or Dimethyl Sulfate ( ) in the presence of a mild base ( ).
Protocol B: The "Pyridine-First" Approach (Bartoli/Reissert Indole Synthesis Variant)
Alternatively, the pyrrole ring is fused onto a functionalized pyridine.
-
Precursor: 4-Amino-2,6-dimethylpyridine derivatives.
-
Oxidation/Cyclization: Formation of the pyrrole ring via oxidative coupling or ortho-lithiation strategies.
-
Oxidation to Lactam: If the product is a 6-azaindole, it requires oxidation at the C7 position (e.g., via mCPBA to N-oxide, then rearrangement with acetic anhydride) to yield the 7-one, followed by N-methylation.
Figure 2: Proposed synthetic pathway via the "Pyrrole-First" strategy.
Part 4: Handling & Characterization
Physicochemical Properties (Predicted)[5][6]
-
LogP: ~1.2 - 1.8 (Moderate lipophilicity due to methyl groups).
-
Solubility: Soluble in DMSO, Methanol, DCM. Poorly soluble in water.
-
pKa: The pyrrole NH is weakly acidic (
); the lactam is non-basic.
Analytical Validation
To verify the identity of the synthesized or purchased compound, the following signals must be observed:
-
1H NMR (DMSO-d6):
- ppm (Broad s, 1H, Pyrrole NH).
- ppm (s, 1H, Pyridine CH at C4/C5).
- ppm (s, 3H, N-Methyl).
- ppm (two s, 6H, C-Methyls at 2,3).
-
LC-MS: Mass peak
.
References
-
Fluorochem Ltd. (2025).[1] Product F500794: 2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.[2] Retrieved from .
-
AbbVie Inc. (2020). Discovery of ABBV-744, a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15868021 (Parent Scaffold: 1H-pyrrolo[2,3-c]pyridin-7(6H)-one). Retrieved from .
-
Enamine. (2024). Synthesis of low molecular weight pyrrolo[2,3-c]pyridine-7-one scaffold. Retrieved from .
